

# Etripamil: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Etripamil is a novel, fast-acting, intranasally delivered L-type calcium channel blocker developed by Milestone Pharmaceuticals for the acute treatment of paroxysmal supraventricular tachycardia (PSVT) and atrial fibrillation with rapid ventricular rate (AFib-RVR). [1][2] As a new chemical entity, etripamil was designed to provide a rapid-response therapy that can be self-administered by patients outside of a healthcare setting, addressing a significant unmet need for episodic cardiovascular conditions.[1][3] Its development program has demonstrated a favorable efficacy and safety profile in multiple clinical trials, leading to its recent FDA approval under the brand name CARDAMYST<sup>TM</sup>.[4] This guide provides an indepth technical overview of the discovery, development, mechanism of action, and clinical evaluation of etripamil.

## Discovery and Rationale for Development

The development of **etripamil** was driven by the need for a rapid, safe, and effective treatment for PSVT that patients could self-administer at the onset of an episode.[3][5] Existing treatments were often limited to vagal maneuvers, which are frequently unsuccessful, or intravenous therapies administered in a hospital setting.[3] "Pill-in-the-pocket" oral medications have slower absorption and variable efficacy.[3][5]







Milestone Pharmaceuticals focused on creating a new chemical entity that preserved the beneficial pharmacology of known calcium channel blockers while altering its pharmacokinetic profile for rapid onset and short duration of action.[1] The result was **etripamil**, a non-dihydropyridine phenylalkylamine L-type calcium channel antagonist, structurally similar to verapamil.[6][7] The key innovation was its formulation as a nasal spray, which allows for rapid absorption through the vascular nasal mucosa, with a time-to-peak plasma concentration of approximately 8 minutes.[1][6][7] The drug is metabolized by ubiquitous serum esterases to an inactive carboxylic acid, contributing to its short half-life of about 20 minutes.[6][7]

#### **Mechanism of Action**

**Etripamil** exerts its antiarrhythmic effect by selectively blocking L-type calcium channels (Ca\_v1.2) in cardiac tissue, particularly within the atrioventricular (AV) node.[8][9] This blockade inhibits the influx of calcium ions into cardiac cells during depolarization.[8] In the context of PSVT, which is most commonly due to a re-entrant circuit involving the AV node (atrioventricular nodal re-entrant tachycardia or atrioventricular re-entrant tachycardia), this reduction in calcium current has two primary effects:[6]

- Slowed AV Nodal Conduction: By slowing the electrical conduction through the AV node, **etripamil** can interrupt the re-entrant circuit that sustains the tachycardia.[6][9]
- Prolonged AV Nodal Refractory Period: **Etripamil** increases the effective refractory period of the AV node, making it less likely to conduct the rapid impulses of the arrhythmia.[6]

High-density electroanatomic mapping has suggested that **etripamil** causes a loss of voltage in the slow pathway bridge of the AV node, with a gradual recovery that mirrors the observed changes in atrioventricular block cycle length.[6]





Click to download full resolution via product page

Mechanism of action of intranasal etripamil in terminating PSVT.

#### **Preclinical Development**

Preclinical evaluation of **etripamil** was primarily conducted in cynomolgus macaques to assess its pharmacokinetics, pharmacodynamics, and safety profile.[8][10]

#### **Pharmacokinetics and Pharmacodynamics**

Intravenous administration in conscious cynomolgus monkeys demonstrated a dose-dependent increase in systemic exposure, with a mean half-life ranging from 12.3 to 20.8 minutes.[11] **Etripamil** produced dose-dependent increases in the PR interval and decreases in systolic blood pressure.[11] These preclinical studies established a pharmacokinetic and pharmacodynamic profile suitable for a rapid-acting, on-demand therapy.[8]

#### **Toxicology**

Systemic and local toxicity of once-weekly intranasal administration of **etripamil** was evaluated in cynomolgus macaques for 26 doses.[10]



- Systemic Toxicity: The no-observed-adverse-effect level (NOAEL) for systemic toxicity was
  the high dose of 5.7 mg/kg/dose, with no macroscopic or systemic microscopic findings at
  any dose.[10]
- Local Toxicity: The NOAEL for local toxicity was 1.9 mg/kg/dose.[10] At higher doses,
   etripamil-related adaptive and reactive local changes were observed in the nasal cavity,
   larynx, and nasopharynx, which showed partial to complete recovery after a 28-day period.
   [10]
- Clinical Signs: Transient clinical signs related to intranasal administration, such as nasal discharge and sneezing, were observed.[10]

These data supported the progression of etripamil into human clinical trials.[10]

#### **Clinical Development**

**Etripamil** has undergone a comprehensive clinical development program, primarily focusing on the treatment of PSVT, with a Phase 2 proof-of-concept trial in AFib-RVR.[1][12] The overarching program for PSVT is known as the NODE program.[4]

#### **Phase 1 Studies**

Phase 1 studies in healthy volunteers showed that **etripamil** had a rapid onset of action, reaching pharmacologically relevant plasma levels within five minutes of intranasal administration.[13]

#### **Phase 2 Studies**

The NODE-1 trial was a Phase 2, randomized, placebo-controlled, double-blind, dose-ranging study that evaluated the efficacy and safety of intranasal **etripamil** for the conversion of induced PSVT in a clinical setting.[6][14] The study found that **etripamil** at doses of 70-140 mg resulted in conversion rates of 65-95% compared to 35% with placebo, with a median conversion time of less than three minutes.[14][15]

The ReVeRA-201 trial was a Phase 2, multicenter, randomized, controlled study of **etripamil** nasal spray for the acute reduction of rapid ventricular rate in patients with symptomatic atrial fibrillation.[16][17][18] The study met its primary endpoint, with patients in the **etripamil** arm



experiencing a significantly greater mean reduction in ventricular rate compared to placebo.[16] [19]

#### **Phase 3 Studies**

The pivotal Phase 3 program for PSVT included the NODE-301 and RAPID (NODE-301 Part 2) trials.[4][20]

The RAPID trial was a multicenter, randomized, placebo-controlled, event-driven trial that enrolled 706 patients to evaluate the efficacy and safety of self-administered **etripamil** for PSVT in an at-home setting.[12][21][22] Patients who did not experience symptom relief within 10 minutes were instructed to self-administer a second dose.[21] The trial met its primary endpoint, with a significantly higher rate of conversion to sinus rhythm within 30 minutes for patients on **etripamil** compared to placebo.[12][21]

#### **Open-Label Safety Studies**

The NODE-302 and NODE-303 studies were open-label extension trials designed to evaluate the long-term safety and efficacy of **etripamil** for the management of recurrent PSVT episodes in a real-world setting.[6][23][24]

#### **Clinical Trial Data**

The following tables summarize the key quantitative data from the major clinical trials of **etripamil**.

# Table 1: Efficacy of Etripamil in Paroxysmal Supraventricular Tachycardia (PSVT)



| Trial                 | Treatment<br>Arm        | N                      | Primary<br>Endpoint                                       | Conversion<br>Rate at 30<br>min | Median Time to Conversion              |
|-----------------------|-------------------------|------------------------|-----------------------------------------------------------|---------------------------------|----------------------------------------|
| RAPID<br>(Phase 3)    | Etripamil 70<br>mg      | ~353                   | Time to conversion of PSVT to sinus rhythm                | 64.3%[12][25]                   | 17.2<br>minutes[14]<br>[25]            |
| Placebo               | ~353                    | 31.2%[12][25]          | 53.5<br>minutes[14]                                       |                                 |                                        |
| NODE-301<br>(Phase 3) | Etripamil 70<br>mg      | -                      | Time to conversion of PSVT to sinus rhythm within 5 hours | 53.7% (at 5<br>hours)[26]       | Not the primary endpoint (5 hours)[27] |
| Placebo               | -                       | 34.7% (at 5 hours)[27] |                                                           |                                 |                                        |
| NODE-1<br>(Phase 2)   | Etripamil 70-<br>140 mg | -                      | Conversion to<br>sinus rhythm<br>at 15 min                | 65-95%                          | < 3<br>minutes[14]                     |
| Placebo               | -                       | 35%[14]                |                                                           |                                 |                                        |

Data from multiple sources.[12][14][15][25][26][27]

# Table 2: Efficacy of Etripamil in Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) - ReVeRA-201 (Phase 2)



| Parameter                                     | Etripamil           | Placebo      | p-value      |
|-----------------------------------------------|---------------------|--------------|--------------|
| Mean Maximum Ventricular Rate Reduction (bpm) | 34.97[16]           | 5.06[16]     | < 0.0001[16] |
| Median Time to Max<br>Reduction (minutes)     | 13[16]              | -            |              |
| Patients Achieving VR < 100 bpm               | 58.3%[16][19]       | 4.0%[16][19] | < 0.0001[16] |
| Patients with ≥20%<br>VR Reduction            | 66.7%[16] (67%[19]) | 0%[16][19]   | < 0.0001[16] |

Data from the ReVeRA-201 Phase 2 study.[16][19]

**Table 3: Safety and Tolerability of Etripamil in PSVT** 

(RAPID Trial)

| Adverse Event                                | Etripamil             | Placebo |
|----------------------------------------------|-----------------------|---------|
| Nasal Discomfort                             | 23%[28]               | -       |
| Nasal Congestion                             | 13%[28]               | -       |
| Rhinorrhea                                   | 9%[28]                | -       |
| Randomized Treatment Emergent AEs (Mild)     | 68%[12][21]           | -       |
| Randomized Treatment Emergent AEs (Moderate) | 31%[12][21]           | -       |
| Serious AEs related to<br>Etripamil          | None reported[12][21] | -       |

Most common adverse events were related to the nasal administration site and were transient. [12][21][28]



### **Experimental Protocols**

Detailed experimental protocols for the clinical trials are extensive and proprietary. However, based on published literature, the general methodologies can be outlined.

**Key Clinical Trial Design (RAPID - Phase 3)** 





Click to download full resolution via product page

Simplified workflow of the RAPID Phase 3 clinical trial.



- Patient Population: Patients with a documented history of PSVT.[29]
- Design: Randomized, double-blind, placebo-controlled, event-driven, multicenter trial. [29]
- Procedure: After experiencing symptoms of PSVT that persisted after a vagal maneuver, patients were instructed to self-administer the intranasal spray.[24][29] An ambulatory cardiac monitoring system was used to capture continuous electrocardiogram (ECG) recordings.[24][29]
- Dosing: An initial 70 mg dose was administered. If symptoms persisted after 10 minutes, a second 70 mg dose could be self-administered.[15][24]
- Primary Endpoint: Time to conversion of adjudicated PSVT to sinus rhythm within a specified timeframe (e.g., 30 minutes for RAPID).[25][29]

## In Vitro Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This protocol outlines a general method for measuring the inhibitory effect of **etripamil** on L-type calcium channels.[30]

- Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Ca v1.2 channels).[30]
- Method:
  - Establish a whole-cell patch-clamp recording configuration.[30]
  - Record baseline L-type calcium currents using a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).[30]
  - Perfuse the cells with an external solution containing different concentrations of etripamil.
     [30]
  - Record the currents at each concentration after the effect reaches a steady state.[30]
  - Wash out the drug to observe the reversibility of the effect.[30]



• Analysis: Determine the percentage of current inhibition and construct a dose-response curve to calculate the IC50.[30]





Click to download full resolution via product page

General workflow for patch-clamp electrophysiology experiments.

#### **Regulatory Milestones and Future Directions**

Milestone Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for **etripamil** for the treatment of PSVT.[2] After receiving a Complete Response Letter (CRL) in March 2025 related to Chemistry, Manufacturing, and Controls (CMC) issues, the company submitted a response and subsequently received FDA approval for CARDAMYST™ (**etripamil**) in December 2025.[4][20][31]

With the approval for PSVT, development for AFib-RVR is expected to proceed under a supplemental NDA (sNDA) pathway. Further studies are also underway to evaluate **etripamil** in pediatric patients with PSVT.[32] The successful development of **etripamil** represents a significant advancement in the management of episodic cardiac arrhythmias, empowering patients with a self-administered, on-demand treatment option.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. milestonepharma.com [milestonepharma.com]
- 2. Milestone Pharmaceuticals Announces Submission of New Drug Application to the U.S. FDA for Etripamil [prnewswire.com]
- 3. tandfonline.com [tandfonline.com]
- 4. hcplive.com [hcplive.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on Etripamil Nasal Spray for the At-home Treatment of Acute Paroxysmal Supraventricular Tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]

#### Foundational & Exploratory





- 9. What is Etripamil used for? [synapse.patsnap.com]
- 10. Preclinical Safety Evaluation of Etripamil Nasal Spray in Cynomolgus Macaques (Macaca fascicularis) to Assess for Safety in Patients With Paroxysmal Supraventricular Tachycardia PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etripamil Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 12. corxelbio.com [corxelbio.com]
- 13. Milestone Pharmaceuticals Announces USAN Approval of Generic Name "Etripamil" for its Phase 2 Clinical Development Product for the Treatment of Paroxysmal Supraventricular Tachycardia [prnewswire.com]
- 14. Intranasal etripamil for rapid treatment of paroxysmal supraventricular tachycardia PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Etripamil Nasal Spray Shows Promise for AF Patients With Rapid Ventricular Rate | tctmd.com [tctmd.com]
- 17. hcplive.com [hcplive.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. dicardiology.com [dicardiology.com]
- 20. hcplive.com [hcplive.com]
- 21. RAPID: Positive Top-line Results for Etripamil Nasal Spray in Paroxysmal SVT | tctmd.com [tctmd.com]
- 22. labiotech.eu [labiotech.eu]
- 23. Etripamil Nasal Spray for Supraventricular Tachycardia · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Milestone Pharmaceuticals Announces New Data from Phase 3 RAPID Trial of Etripamil Nasal Spray in Patients with PSVT During Late-Breaking Session at the AHA Scientific Sessions 2022 [prnewswire.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Efficacy and Safety of Etripamil for Termination of Spontaneous PSVT American College of Cardiology [acc.org]



- 29. Milestone Pharmaceuticals Announces Publication of Results from Phase 3 RAPID Clinical Trial of Etripamil Nasal Spray in Patients with PSVT in The Lancet [prnewswire.com]
- 30. benchchem.com [benchchem.com]
- 31. Milestone Pharmaceuticals Announces FDA Acceptance of the Company's Response to the CRL for CARDAMYST™ (etripamil) Nasal Spray | Milestone Pharmaceuticals, Inc. [investors.milestonepharma.com]
- 32. milestonepharma.com [milestonepharma.com]
- To cite this document: BenchChem. [Etripamil: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8393214#discovery-and-development-history-of-etripamil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com